molecular formula C17H17FN4O B6004725 N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B6004725
M. Wt: 312.34 g/mol
InChI Key: UFVGZZBUMYHGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a pyrazolopyridine derivative that has been studied for its ability to inhibit certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves the inhibition of PDE5, cAMP, and cGMP. PDE5 is an enzyme that breaks down cGMP, which is involved in smooth muscle relaxation. By inhibiting PDE5, N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can increase the levels of cGMP, leading to smooth muscle relaxation. In addition, N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can also inhibit cAMP, which is involved in platelet aggregation and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have been studied in various in vitro and in vivo experiments. It has been shown to have potent inhibitory effects on PDE5, cAMP, and cGMP, leading to smooth muscle relaxation, platelet aggregation inhibition, and anti-inflammatory effects. In addition, it has also been shown to have antioxidant properties and to be able to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide in lab experiments is its potent inhibitory effects on PDE5, cAMP, and cGMP, which make it a useful tool for studying various physiological processes. However, one limitation is that it may have off-target effects on other enzymes and receptors in the body, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. One direction is to explore its potential therapeutic applications in various diseases, such as cardiovascular disease, cancer, and neurological disorders. Another direction is to investigate its structure-activity relationship and to design more potent and selective inhibitors of PDE5, cAMP, and cGMP. Additionally, further studies are needed to elucidate its off-target effects and to improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves the reaction of 3-fluorobenzylamine with 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to inhibit certain enzymes and receptors in the body, including phosphodiesterase type 5 (PDE5), cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP). These enzymes and receptors are involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-10-7-14(15-11(2)21-22(3)16(15)20-10)17(23)19-9-12-5-4-6-13(18)8-12/h4-8H,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVGZZBUMYHGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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